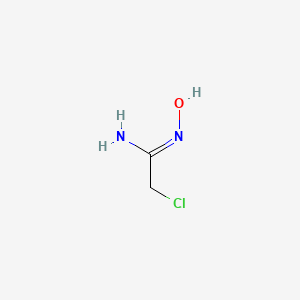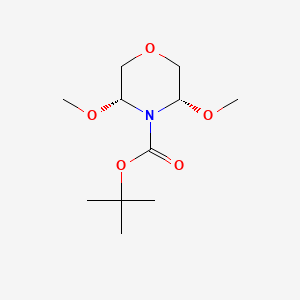
(1Z)-2-chloro-N'-hydroxyethanimidamide
Übersicht
Beschreibung
(1Z)-2-Chloro-N'-hydroxyethanimidamide, commonly referred to as CNE, is an organic compound with a unique chemical structure. CNE is a cyclic amide that is composed of two nitrogen atoms and one chlorine atom, and has been the subject of numerous studies due to its potential therapeutic effects and applications. CNE has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (1Z)-2-chloro-N'-hydroxyethanimidamide involves the reaction of 2-chloroacetamide with hydroxylamine hydrochloride to form (Z)-2-chloro-N'-hydroxyethanimidamide, which is then isomerized to (1Z)-2-chloro-N'-hydroxyethanimidamide using a base.
Starting Materials
2-chloroacetamide, hydroxylamine hydrochloride, base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 2-chloroacetamide in water., Step 2: Add hydroxylamine hydrochloride to the solution and stir at room temperature for several hours., Step 3: Filter the resulting solid and wash with water., Step 4: Dissolve the solid in a suitable solvent (e.g. ethanol)., Step 5: Add a base (e.g. sodium hydroxide) to the solution and stir at room temperature for several hours., Step 6: Acidify the solution with hydrochloric acid to precipitate the product., Step 7: Filter the product and wash with water., Step 8: Dry the product under vacuum.
Wissenschaftliche Forschungsanwendungen
CNE has been studied for its potential therapeutic effects and applications in various diseases. For example, CNE has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE has been studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE has been studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models.
Wirkmechanismus
The exact mechanism of action of CNE is not yet fully understood. However, it has been suggested that CNE may act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, CNE has been shown to have antioxidant properties, which may be responsible for its beneficial effects in the treatment of various diseases.
Biochemische Und Physiologische Effekte
CNE has been shown to have numerous biochemical and physiological effects. For example, CNE has been shown to reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases. Additionally, CNE has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which may be beneficial in the treatment of inflammatory diseases. Furthermore, CNE has been shown to reduce the production of reactive oxygen species, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CNE in laboratory experiments has numerous advantages and limitations. One of the main advantages of using CNE in laboratory experiments is its relatively low cost. Additionally, CNE is readily available and can be synthesized using a variety of methods. However, one of the main limitations of using CNE in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for the use of CNE. For example, CNE could be further studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, CNE could be further studied for its potential use in the treatment of diabetes, as it has been shown to reduce blood glucose levels in animal models. Furthermore, CNE could be further studied for its potential use in the treatment of cardiovascular diseases, as it has been shown to reduce inflammation and oxidative stress in animal models. Additionally, CNE could be further studied for its potential use in the treatment of inflammatory diseases, as it has been shown to reduce the production of inflammatory mediators. Finally, CNE could be further studied for its potential use in the treatment of neurological diseases, as it has been shown to reduce the production of reactive oxygen species.
Eigenschaften
IUPAC Name |
2-chloro-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCARGDPHZYJCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=NO)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=N/O)/N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954390 | |
| Record name | Chloro-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-2-chloro-N'-hydroxyethanimidamide | |
CAS RN |
3272-96-6 | |
| Record name | Chloro-N-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N'-hydroxyethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686577.png)


![N-[(4-Chlorophenyl)-cyanomethyl]-2-(dimethylamino)acetamide](/img/structure/B2686584.png)
![N-(3-chlorophenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2686586.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2686587.png)

![(E)-3-(2-chlorophenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2686590.png)





![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2686600.png)